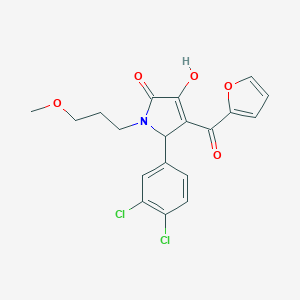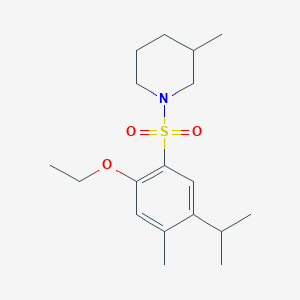![molecular formula C15H10BrN3 B361959 9-溴-6-甲基-6H-吲哚[2,3-b]喹喔啉 CAS No. 91658-77-4](/img/structure/B361959.png)
9-溴-6-甲基-6H-吲哚[2,3-b]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline consists of a fused indole and quinoxaline ring system, with a bromine atom at the 9th position and a methyl group at the 6th position.
科学研究应用
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
作用机制
Target of Action
The primary target of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts with DNA, causing changes in its structure and function. DNA plays a crucial role in cell division, growth, and function, making it a significant target for many pharmacological agents.
Mode of Action
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline operates predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, disrupting vital processes for DNA replication .
Biochemical Pathways
The intercalation of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline into DNA disrupts the normal biochemical pathways involved in DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment .
Action Environment
The action of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, its stability and efficacy in nonaqueous redox flow batteries suggest that it may be stable and effective in a variety of chemical environments . .
生化分析
Biochemical Properties
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high stability, making it a promising candidate for use in redox flow batteries . It also exhibits high solubility, which is a crucial property for its interactions with various biomolecules .
Molecular Mechanism
Compounds in the indolo[2,3-b]quinoxaline family are known to intercalate into the DNA helix, disrupting processes vital for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has shown remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling .
准备方法
The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by bromination and methylation reactions . The reaction conditions often include the use of glacial acetic acid or hydrochloric acid as catalysts, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and nanoparticle catalysts to enhance yield and efficiency .
化学反应分析
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions. . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Similar compounds to 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Exhibits similar biological activities but with different substituents affecting its potency and selectivity.
6-methyl-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom, which may influence its reactivity and biological activity.
The uniqueness of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
9-bromo-6-methylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRFTRQRFPZGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Allyloxy)phenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361890.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361892.png)



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)
![8-Methoxy-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B361903.png)
![7-Chloro-1',2-dimethyl-1,2-dihydrospiro(chromeno[2,3-c]pyrrole-1,3'-indole)-2',3,9-trione](/img/structure/B361904.png)
![1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361905.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361906.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)
